[(2,6-Difluorophenyl)methyl](propan-2-yl)amine

Medicinal chemistry Lipophilicity optimization ADME prediction

[(2,6-Difluorophenyl)methyl](propan-2-yl)amine, also named N-(2,6-difluorobenzyl)propan-2-amine, is a fluorinated secondary amine with the molecular formula C₁₀H₁₃F₂N and a molecular weight of 185.21 g·mol⁻¹. The compound incorporates a 2,6-difluorobenzyl moiety linked to an isopropyl amine, yielding a predicted LogP of 2.46 and a topological polar surface area (TPSA) of 12.03 Ų.

Molecular Formula C10H13F2N
Molecular Weight 185.21 g/mol
Cat. No. B13254811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2,6-Difluorophenyl)methyl](propan-2-yl)amine
Molecular FormulaC10H13F2N
Molecular Weight185.21 g/mol
Structural Identifiers
SMILESCC(C)NCC1=C(C=CC=C1F)F
InChIInChI=1S/C10H13F2N/c1-7(2)13-6-8-9(11)4-3-5-10(8)12/h3-5,7,13H,6H2,1-2H3
InChIKeyQFYRNLXBQZHPTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(2,6-Difluorophenyl)methyl](propan-2-yl)amine (CAS 392691-59-7) – Core Building Block Properties and Supply Specifications


[(2,6-Difluorophenyl)methyl](propan-2-yl)amine, also named N-(2,6-difluorobenzyl)propan-2-amine, is a fluorinated secondary amine with the molecular formula C₁₀H₁₃F₂N and a molecular weight of 185.21 g·mol⁻¹ . The compound incorporates a 2,6-difluorobenzyl moiety linked to an isopropyl amine, yielding a predicted LogP of 2.46 and a topological polar surface area (TPSA) of 12.03 Ų . It is typically supplied as a research chemical with a purity of ≥95% and is stored under inert atmosphere at 2–8 °C . This amine serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of drug candidates and reference impurities such as those related to Relugolix [1].

Scaffold
Fluorinated benzyl-isopropyl amine building block for medicinal chemistry
Impurity
Structurally aligns with Relugolix impurity standards for analytical method development
Reactivity
Isopropyl steric group directs regioselectivity in acylation and reductive amination

Why Simple Substitution of [(2,6-Difluorophenyl)methyl](propan-2-yl)amine with Close Analogs Can Alter Reactivity and Physicochemical Profiles


The precise arrangement of the 2,6-difluorophenyl ring and the branched isopropyl amine determines the compound's lipophilicity, steric environment, and hydrogen-bonding capacity. Even structurally similar analogs—such as the n-propyl homolog, the 3,4-difluoro regioisomer, or the non-fluorinated benzylamine—exhibit measurably different LogP values, basicities, and steric profiles . These differences directly affect reaction kinetics in N-alkylation and reductive amination, as well as the physicochemical properties of downstream products. Consequently, assuming interchangeability with the nearest available analog (e.g., the n-propyl variant) without experimental validation risks introducing uncharacterized variations in lead optimization or impurity profiling programs.

!
Non-fluorinated benzylamine
Lacks ortho-fluorine metabolic blocking and shifts lipophilicity profile, potentially altering ADME readouts
!
3,4-Difluoro regioisomer
Different fluorine pattern raises LogP and modifies electronic properties; binding and permeability may diverge
!
n-Propyl analog
Lacks isopropyl steric hindrance; N-dealkylation susceptibility and reaction selectivity may not match

Quantitative Differentiation Evidence for [(2,6-Difluorophenyl)methyl](propan-2-yl)amine vs Closest Analogs


Lipophilicity Comparison: LogP Advantage over Primary Amine and Balanced Profile vs Regioisomer

The target compound displays a predicted LogP of 2.46, which is 0.34 log units higher than 2,6-difluorobenzylamine (LogP 2.12) . This increase reflects the added hydrophobicity of the isopropyl group and is expected to enhance passive membrane permeability. Conversely, the 3,4-difluoro regioisomer exhibits a higher LogP of 2.85, indicating that the 2,6-substitution pattern provides a more moderate lipophilicity that can improve aqueous solubility while retaining sufficient membrane partitioning. The n-propyl analog is essentially equipotent in lipophilicity (LogP 2.46), offering no LogP-driven differentiation, which shifts the procurement decision to steric and metabolic parameters .

LogP comparison
Reported
Target LogP 2.46; +0.34 vs primary amine, −0.39 vs 3,4-F regioisomer, identical to n-propyl
Moderate lipophilicity may support balanced membrane permeability
Predicted LogP; review experimental data
Medicinal chemistry Lipophilicity optimization ADME prediction

Topological Polar Surface Area (TPSA) Differentiator for Blood–Brain Barrier Penetration Prediction

The target compound has a TPSA of 12.03 Ų, which is less than half the TPSA of the primary amine comparator 2,6-difluorobenzylamine (26.02 Ų) [1]. In medicinal chemistry, a TPSA below 60–70 Ų is generally required for oral absorption, and values below 20 Ų are associated with favorable blood–brain barrier penetration. The isopropyl substitution eliminates one hydrogen-bond donor, reducing the polar surface area and increasing the likelihood of CNS exposure for derivatives built on this scaffold. The n-propyl analog shares an identical TPSA, leaving steric and metabolic considerations as the principal differentiators .

TPSA differentiation
Reported
TPSA 12.03 Ų; 14.0 Ų lower than 2,6-difluorobenzylamine (26.02 Ų)
Lower TPSA profile supports CNS penetration research context
Vendor computational data; validate for specific series
CNS drug design Polar surface area Brain penetration

Elevated Amine Basicity Relative to 2,6-Difluorobenzylamine: Implications for Salt Selection and Solubility

The secondary amine center in the target compound is predicted to have a pKa of approximately 9.8, based on the measured pKa of the structurally related N-isopropylbenzylamine (9.77 ± 0.19) . This is approximately 1.6 log units more basic than 2,6-difluorobenzylamine (pKa 8.21 ± 0.10) . The higher basicity enhances the ability to form stable ammonium salts with pharmaceutically acceptable acids, potentially improving aqueous solubility and enabling a wider range of formulation options for drug candidates that incorporate this amine as a substructure.

Amine basicity
Class-level
pKa ~9.8 (approx. 40-fold more basic than primary amine pKa 8.2)
Higher basicity may influence salt-form selection context
Inferred from N-isopropylbenzylamine; direct measurement unavailable
Amine basicity Salt formation pKa differentiation

Steric Environment Advantage in Reductive Amination and Acylation Selectivity

The branched isopropyl substituent introduces steric bulk adjacent to the nitrogen, which can modulate reactivity in key transformations. In a systematic study on reductive alkylation of aromatic amines with enol ethers, N-isopropyl amines were obtained in 50–98% yield under mild conditions (NaBH(OAc)₃, HOAc, DCE, room temperature), demonstrating that the steric demand of the isopropyl group does not preclude efficient synthesis . By contrast, the linear n-propyl analog lacks this steric constraint, which may lead to faster N-dealkylation in metabolic environments—a known vulnerability of N-n-propyl amines relative to their N-isopropyl counterparts [1]. This differential steric profile also influences diastereoselectivity in reactions where the amine acts as a chiral auxiliary or directing group.

Steric & metabolic context
Class-level
Isopropyl amines obtained in 50–98% yield (reductive alkylation); steric bulk may slow oxidative N-dealkylation
Isopropyl steric profile may support regioselective acylation
Class-level inference; verify with specific substrate
Reductive amination Steric hindrance Synthetic methodology

Fluorine Substitution Pattern: Electronic Differentiation vs 3,4-Difluoro Regioisomer

The 2,6-difluoro substitution imparts distinct electronic properties relative to the 3,4-difluoro regioisomer. The two fluorine atoms in ortho positions exert a dual electron-withdrawing inductive effect (-I) while donating electron density through resonance (+M), creating a unique polarization of the aromatic ring that affects the basicity and nucleophilicity of the attached amine [1]. This is reflected in the LogP difference: the 2,6-isomer (LogP 2.46) is 0.39 log units less lipophilic than the 3,4-isomer (LogP 2.85), indicating that the fluorine substitution pattern directly modulates the compound's physicochemical properties . In drug design, 2,6-difluorophenyl motifs are frequently employed to block metabolic sites on the phenyl ring while maintaining a lower LogP than mono- or non-fluorinated analogs.

Fluorine pattern effect
Reported
2,6-F pattern: LogP 2.46 vs 3,4-F LogP 2.85; 0.39 units lower lipophilicity
2,6-Difluoro substitution may support balanced lipophilicity for drug design
Predicted LogP; confirm experimentally in lead series
Fluorine effect Electronic properties Structure-activity relationship

Research and Industrial Application Scenarios for [(2,6-Difluorophenyl)methyl](propan-2-yl)amine Based on Differentiated Properties


Medicinal Chemistry: CNS-Penetrant Lead Optimization

The low TPSA (12.03 Ų) and moderate LogP (2.46) make this amine a suitable building block for constructing CNS-targeted small molecules. When incorporated into drug candidates, the 2,6-difluorobenzyl moiety can block oxidative metabolism at the ortho positions of the phenyl ring, while the isopropyl amine contributes steric hindrance that may slow N-dealkylation. Researchers prioritizing blood–brain barrier penetration should select this building block over the primary amine 2,6-difluorobenzylamine (TPSA 26.02 Ų, lower LogP 2.12), which would reduce CNS exposure .

Synthesis of Relugolix-Related Impurity Standards

The [(2,6-difluorophenyl)methyl](propan-2-yl)amine scaffold directly matches the substructure found in Relugolix impurities (e.g., Relugolix Impurity 24, CAS 2814571-39-4), where the 2,6-difluorobenzyl-isopropyl amine moiety is a critical pharmacophoric element [1]. Using this specific compound as a starting material or reference standard ensures structural fidelity in impurity profiling and analytical method development for regulatory submissions.

Amide Coupling and Parallel Library Synthesis

The predicted pKa of ~9.8 indicates that the amine will be >99% protonated under standard amide coupling conditions without additional base, facilitating clean acylation reactions. The steric hindrance of the isopropyl group can direct acylation regioselectivity when multiple nucleophilic sites are present, making this compound valuable in constructing focused screening libraries where chemoselectivity is critical .

Structure–Activity Relationship (SAR) Studies on Fluorine Position

With a LogP 0.39 units lower than the 3,4-difluoro regioisomer, this 2,6-difluoro compound is the preferred tool when medicinal chemists need to introduce fluorines for metabolic stability without excessively increasing lipophilicity. Head-to-head SAR comparisons using the 2,6-difluoro, 3,4-difluoro, and non-fluorinated isopropylbenzylamine in the same assay can isolate the contribution of substitution pattern to target binding and ADME properties .

Application
Selection Property
Validation Focus
CNS-penetrant lead optimization
Low TPSA and moderate LogP profile
Brain penetration prediction models
Relugolix impurity standard synthesis
2,6-Difluorobenzyl-isopropyl amine scaffold
Structural fidelity in impurity profiling
Amide coupling & library synthesis
Isopropyl steric group for chemoselectivity
Acylation regioselectivity assays
Fluorine substitution SAR studies
2,6- vs 3,4-difluoro electronic differentiation
LogP and target binding comparisons
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